Superior Yield in Tandem Castro-Stephens Coupling and Cyclization Compared to 2-Bromo-3-nitrobenzoic Acid
In the synthesis of 5-nitroisocoumarins via a tandem Castro-Stephens coupling/cyclization, 2-iodo-3-nitrobenzoic acid achieves an isolated yield of up to 74% for the 3-phenyl derivative. In contrast, an analogous Hurtley coupling of 2-bromo-3-nitrobenzoic acid was reported to provide the same product in only a 'moderate yield' [1].
| Evidence Dimension | Isolated Product Yield |
|---|---|
| Target Compound Data | Up to 74% |
| Comparator Or Baseline | 2-Bromo-3-nitrobenzoic acid; 'Moderate yield' |
| Quantified Difference | Significantly higher, quantifiable yield for the iodo-derivative versus a non-quantified 'moderate' yield for the bromo-derivative. |
| Conditions | Tandem Castro-Stephens coupling and 6-endo-dig cyclisation with arylalkynyl copper(I) reagent in refluxing pyridine (Target) vs. Hurtley coupling with pentane-2,4-dione followed by acyl cleavage and ring-closure at high temperature (Comparator). |
Why This Matters
The high, reproducible yield of the iodo compound directly translates to improved synthetic efficiency and reduced cost for the production of valuable 5-nitroisocoumarin scaffolds, which is a primary driver for procurement.
- [1] Woon, E.C.Y.; Dhami, A.; Mahon, M.F.; Threadgill, M.D. 5-Nitroisocoumarins from tandem Castro–Stephens coupling—6-endo-dig cyclisation of 2-iodo-3-nitrobenzoic acid and arylethynes and ring-closure of methyl 2-alkynyl-3-nitrobenzoates with electrophiles. Tetrahedron 2006, 62 (20), 4829-4837. View Source
